molecular formula C20H16N2O3S B4656200 N-1,3-benzodioxol-5-yl-N'-[2-(phenylthio)phenyl]urea

N-1,3-benzodioxol-5-yl-N'-[2-(phenylthio)phenyl]urea

Cat. No. B4656200
M. Wt: 364.4 g/mol
InChI Key: WEJOBPXFPDBTPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-N'-[2-(phenylthio)phenyl]urea, commonly known as BPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

BPU exerts its anticancer effects by inhibiting the activity of protein kinase CK2, a key regulator of cell growth and survival. CK2 is overexpressed in many cancer cells, making it an attractive target for cancer therapy. BPU binds to the ATP-binding site of CK2, thereby inhibiting its activity and leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
BPU has been shown to have several biochemical and physiological effects, including the inhibition of cell cycle progression, induction of apoptosis, and inhibition of angiogenesis, the process of new blood vessel formation. BPU has also been found to enhance the anticancer effects of other chemotherapeutic agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPU is its potent anticancer activity against a wide range of cancer cells. However, its low solubility in water and poor pharmacokinetic properties limit its use in vivo. BPU also exhibits some toxicity towards normal cells, which may limit its clinical use.

Future Directions

Future research on BPU should focus on improving its pharmacokinetic properties and reducing its toxicity towards normal cells. The development of BPU analogs with improved solubility and bioavailability may enhance its therapeutic potential. Additionally, further studies on the mechanism of action of BPU may provide insights into its potential use in combination with other chemotherapeutic agents.

Scientific Research Applications

BPU has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast, lung, and prostate cancer cells. BPU has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(2-phenylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c23-20(21-14-10-11-17-18(12-14)25-13-24-17)22-16-8-4-5-9-19(16)26-15-6-2-1-3-7-15/h1-12H,13H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJOBPXFPDBTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=CC=C3SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-yl)-3-[2-(phenylsulfanyl)phenyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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